Tyr-D-Ala-Phe-Hyp-Tyr-NH2
Description
Overview of Endogenous Opioid Systems and Their Ligands
Endogenous opioid peptides are naturally occurring molecules within the body that share structural similarities with opiates. They are integral to numerous physiological processes beyond pain modulation, including stress responses, reward pathways, and emotional regulation. mdpi.com These peptides are broadly categorized based on their origins and primary receptor affinities.
In mammals, the primary families of endogenous opioid peptides include the enkephalins, dynorphins, β-endorphins, and endomorphins. mdpi.commdpi.com Each family is derived from a distinct precursor protein and exhibits preferential binding to one of the three main opioid receptor types: mu (μ), delta (δ), and kappa (κ). mdpi.com For instance, enkephalins are considered the endogenous ligands for the delta-opioid receptor, while β-endorphin is thought to be an endogenous agonist for the mu-opioid receptor. mdpi.com Endomorphins, such as endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), are highly selective for the μ-opioid receptor. mdpi.comscielo.org.mx These peptides play crucial roles in regulating gonadotropin-releasing hormone (GnRH) release and mediating the effects of ovarian steroids. scielo.org.mx
Interestingly, some of the most potent and selective opioid peptides known have been discovered in the skin secretions of amphibians, particularly frogs of the Phyllomedusinae subfamily. unc.edubiosyn.com These include dermorphins and deltorphins. mdpi.com Dermorphin (B549996) is a potent and selective agonist of the μ-opioid receptor, while deltorphins are highly selective for the δ-opioid receptor. biosyn.commdpi.com A distinctive feature of these amphibian peptides is the presence of a D-amino acid at the second position, typically D-alanine or D-methionine, which is a rare occurrence in nature. researchgate.netwikipedia.org This structural anomaly contributes significantly to their high potency and receptor selectivity. researchgate.net
Properties
IUPAC Name |
(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKSNWVWFUBPQ-YXBPYMDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tyr D Ala Phe Hyp Tyr Nh2 and Its Analogs
Chemical Approaches for Isotopic Labeling (e.g., Tritium (B154650) Incorporation)
Isotopic labeling is essential for quantitative biological studies, such as receptor binding assays and metabolic analyses. Tritium (³H) is a commonly used radioisotope for labeling peptides because its incorporation generally does not alter the peptide's biological properties. bachem.com Several methods exist for tritium labeling.
Catalytic Tritiation of an Unsaturated Precursor: This is a highly effective method for introducing tritium with high specific activity. It involves synthesizing a peptide analog containing an unsaturated precursor amino acid, such as 3,4-dehydroproline in place of hydroxyproline (B1673980) (Hyp) or an iodinated tyrosine. dtu.dk The unsaturated peptide is then subjected to catalytic reduction using tritium gas (T₂) in the presence of a metal catalyst like palladium. This process saturates the double bond or replaces the halogen with tritium. bachem.comdtu.dk Research on dermorphin (B549996) analogs, which share a similar N-terminal sequence with Tyr-D-Ala-Phe-Hyp-Tyr-NH2, has successfully employed this technique.
Halogen-Tritium Exchange: This method is particularly suitable for peptides containing tyrosine or phenylalanine. A precursor peptide is synthesized with a halogenated amino acid (e.g., di-iodo-tyrosine). The iodine atoms are then catalytically replaced with tritium. bachem.com
Ion Beam Labeling: This is a general and mild procedure where a controlled beam of tritium ions is accelerated into the peptide sample in a vacuum. nih.gov It has been successfully used to label a variety of fragile biological molecules, including proteins and peptides, with high retention of biological activity. nih.gov
Table 2: Methods for Tritium Labeling of Peptides
| Method | Principle | Suitability for this compound |
|---|---|---|
| Catalytic Tritiation | Reduction of an unsaturated precursor (e.g., containing dehydroproline or iodotyrosine) with tritium gas. dtu.dk | High. Precursors can be made for the Hyp or Tyr residues. |
| Halogen-Tritium Exchange | Catalytic replacement of a halogen (e.g., iodine) on an aromatic ring with tritium. bachem.com | High. The two Tyr residues provide ideal sites for iodination and subsequent tritiation. |
| Ion Beam Labeling | Bombardment of the solid peptide sample with an accelerated beam of tritium ions. nih.gov | Moderate. A general method, but may be less specific than chemical approaches. |
| Amine Acylation | Reaction of a free amine (N-terminus or Lys side chain) with a tritiated acylating agent. dtu.dk | Low. The N-terminus is the only site, potentially altering receptor interaction. |
Chromatographic and Spectroscopic Methods for Peptide Purification and Characterization in Research
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. bachem.com Rigorous purification is therefore required, followed by comprehensive characterization to confirm the product's identity and purity.
Chromatographic Purification Methods: Chromatography is the cornerstone of peptide purification. americanpeptidesociety.org The choice of method depends on the properties of the peptide and the nature of the impurities. Often, a multi-step process using orthogonal techniques is employed for the highest purity. polypeptide.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for the final purification of synthetic peptides. bachem.comamericanpeptidesociety.org Separation is based on hydrophobicity. The crude peptide mixture is loaded onto a column with a non-polar stationary phase (e.g., C18-modified silica), and peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase. bachem.com More hydrophobic peptides are retained longer on the column.
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. americanpeptidesociety.orggilson.com It is often used as an initial purification or "capture" step to remove the bulk of impurities from the crude mixture before a final RP-HPLC polishing step. polypeptide.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is particularly useful for removing aggregates or very small impurity molecules from the desired peptide product.
Table 3: Comparison of Chromatographic Purification Methods for Peptides
| Technique | Separation Principle | Primary Application in Peptide Purification |
|---|---|---|
| RP-HPLC | Hydrophobicity | High-resolution purification of the final product; separation of closely related impurities. bachem.comamericanpeptidesociety.org |
| IEX | Net Charge | Initial capture step; removal of impurities with different charge states. polypeptide.comgilson.com |
| SEC | Molecular Size (Hydrodynamic Radius) | Removal of aggregates and salt; buffer exchange. americanpeptidesociety.org |
Spectroscopic Characterization Methods: Once purified, the peptide must be thoroughly analyzed to confirm its structure and assess its purity.
Mass Spectrometry (MS): This is an indispensable tool for peptide characterization. ijsra.netresolvemass.ca High-resolution mass spectrometry provides a highly accurate measurement of the peptide's molecular weight, confirming that the correct sequence has been synthesized and that all protecting groups have been removed. resolvemass.ca Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that provides detailed information about the three-dimensional structure and conformation of a peptide in solution. resolvemass.carsc.orgoxfordglobal.com It can be used to distinguish between isomers and identify impurities based on their unique chemical shifts. oxfordglobal.com
Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide. The purified peptide is hydrolyzed into its constituent amino acids, which are then quantified. This confirms that the correct ratios of amino acids are present. resolvemass.ca
Table 4: Spectroscopic Methods for Peptide Characterization
| Technique | Information Provided |
|---|---|
| Mass Spectrometry (MS) | Precise molecular weight, verification of amino acid sequence (via MS/MS). ijsra.net |
| NMR Spectroscopy | 3D structure, conformation, isomeric purity. resolvemass.caoxfordglobal.com |
| Amino Acid Analysis (AAA) | Quantitative amino acid composition and ratio. resolvemass.ca |
| Circular Dichroism (CD) | Secondary structure elements (e.g., α-helix, β-sheet). resolvemass.carsc.org |
| FTIR Spectroscopy | Information on secondary structure and peptide aggregation. rsc.org |
Molecular Interactions and Receptor Pharmacology
Opioid Receptor Subtype Binding Profiles of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 and Related Peptides
The pharmacological profile of opioid peptides is largely defined by their binding affinity and selectivity for the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Mu-Opioid Receptor (MOR) Binding Affinity and Selectivity
Peptides containing the Tyr-D-Ala-Phe sequence, characteristic of dermorphin (B549996) and its analogs, typically exhibit a strong preference for the µ-opioid receptor. biosyn.comdrugbank.com Dermorphin itself is an exceptionally potent and highly µ-selective opioid heptapeptide. nih.gov Analogs where the N-terminal tetrapeptide is conserved often retain this high affinity for MOR. researchgate.net For instance, the dermorphin-derived peptide [Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH₂) demonstrates subnanomolar binding affinity for the MOR. mdpi.com Modifications at various positions can fine-tune this affinity. For example, a series of dermorphin-based analogs with modifications at position 2 showed exceptionally high affinity for MOR, with IC50 values in the subnanomolar to nanomolar range. ku.edu The introduction of a hydroxyproline (B1673980) (Hyp) residue, as seen in the subject compound, represents a structural modification that can influence receptor interaction, although specific data for this compound is not prevalent in publicly accessible research. However, based on the structure-activity relationships of related dermorphin analogs, a high binding affinity for the MOR is anticipated.
Delta-Opioid Receptor (DOR) Binding Affinity and Selectivity
While the Tyr-D-Ala-Phe motif is a primary determinant for MOR binding, certain structural modifications can shift selectivity towards the δ-opioid receptor. A notable example is dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2), which is derived from the same precursor as dermorphin but is a potent and highly selective DOR agonist. nih.govnih.gov This highlights that while the N-terminal sequence is crucial, the C-terminal residues play a significant role in directing receptor selectivity. nih.gov Some dermorphin analogs, while primarily µ-selective, may still exhibit some affinity for DOR. For instance, biphalin (B1667298), a dimeric peptide containing the Tyr-D-Ala-Gly-Phe sequence, shows high affinity for both MOR and DOR. mdpi.com However, many dermorphin tetrapeptide analogs show a clear preference for µ- over δ-receptors. drugbank.com It is therefore likely that this compound would exhibit significantly lower affinity for the DOR compared to the MOR.
Comparative Analysis with Kappa-Opioid Receptor (KOR) Ligands
Dermorphin and its direct analogs generally display negligible affinity for the κ-opioid receptor (KOR). drugbank.com This pronounced selectivity against KOR is a hallmark of this peptide family. In binding studies using guinea pig brain membranes, various dermorphin tetrapeptide analogs showed a lack of significant binding at the kappa site. drugbank.com This is in contrast to other classes of opioid peptides, like dynorphins, which are the endogenous ligands for the KOR. The development of synthetic peptides has allowed for the creation of highly selective KOR agonists, but these typically have very different structural features from the dermorphin family. google.com Therefore, this compound is expected to have very low to no binding affinity for the KOR.
Quantitative Ligand-Receptor Interaction Studies
The binding affinity of ligands like this compound to opioid receptors is quantified using various in vitro assays.
Radioligand Binding Assays using Cellular Membranes (e.g., Rat Brain, CHO-μ/1 Cells)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays involve incubating cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. jpp.krakow.pl A test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the equilibrium dissociation constant (Ki).
These assays are frequently performed using membranes from rat brains, which naturally express opioid receptors, or from cultured cell lines like Chinese Hamster Ovary (CHO) cells that have been genetically engineered to express a specific human opioid receptor subtype (e.g., CHO-hMOR). springermedizin.demdpi.comescholarship.org For example, the binding affinity of dermorphin analogs has been evaluated through the displacement of selective radioligands from guinea pig brain membranes. drugbank.com Similarly, competitive radioligand binding assays with membrane preparations from CHO cells stably expressing the human MOR (CHO-hMOR) have been used to determine the binding affinity of other opioid peptides. mdpi.com These studies often utilize specific radioligands such as [³H]DAMGO for the µ-opioid receptor. mdpi.com
Below are interactive tables summarizing representative binding affinity data for dermorphin and related peptides, which provide a comparative context for the expected profile of this compound.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Related Peptides This table presents the binding affinities (Ki or IC50) of various dermorphin-related peptides for the mu-opioid receptor, as determined in radioligand binding assays.
| Peptide | Receptor Source | Radioligand | Binding Affinity (nM) |
|---|---|---|---|
| Dermorphin | HEKMOP cells | [³H]-DPN | pKi: 8.32 |
| [Dmt¹]DALDA | Rat Brain | [³H]DAMGO | Ki: 0.143 |
| DALDA | Rat Brain | [³H]DAMGO | Ki: 1.69 |
Data sourced from multiple studies. plos.orgmdpi.comnih.gov Note: pKi is the negative logarithm of the Ki value.
Table 2: Comparative Opioid Receptor Binding Profile of Dermorphin This table illustrates the selectivity of dermorphin for the mu-opioid receptor compared to delta and kappa subtypes.
| Receptor Subtype | Cell Line | Binding Affinity (pKi) |
|---|---|---|
| Mu (MOR) | CHOMOP | 9.55 |
| Delta (DOR) | CHODOP | 6.74 |
Data from a study characterizing a bivalent Mu-NOP ligand, showing the profile of the dermorphin component. plos.org
Dissociation Constants (Kd) and Maximal Number of Binding Sites (Bmax) Determination
The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating higher affinity. The maximal number of binding sites (Bmax) represents the total concentration of receptors in a given tissue. While specific binding data for this compound are not prominently available in published literature, analysis of structurally similar dermorphin and enkephalin analogs provides valuable insights into its likely binding profile.
For instance, studies on [3H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP), an analog where the Hyp-Tyr-NH2 moiety is replaced by Phe-NH2, demonstrated high affinity for µ-opioid sites in rat brain membranes, with a Kd of 0.31 nM and a Bmax of 119 fmol/mg protein. nih.gov In Chinese hamster ovary (CHO) cells expressing the rat µ-receptor, the same compound exhibited a Kd of 0.78 nM and a Bmax of 1806 fmol/mg protein. nih.gov Similarly, the enkephalin analog [3H]Tyr-D-Ala-Leu-enkephalin ([3H]DALA) was found to label two distinct opioid binding sites in rat brain membranes. The high-affinity site showed a Kd of 0.7 nM and a Bmax of 60 fmol/mg protein, while the low-affinity site had a Kd of 5 nM and a Bmax of 160 fmol/mg protein. osti.gov Research on [3H]Endomorphin-2, another potent µ-opioid agonist, revealed a Kd between 0.97 and 1.12 nM and a Bmax of 114.8 fmol/mg protein. researchgate.net
These findings, summarized in the table below, suggest that dermorphin analogs containing the Tyr-D-Ala-Phe core typically exhibit high, nanomolar-range affinity for opioid receptors.
| Compound | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Source |
|---|---|---|---|---|
| [3H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP) | Rat Brain | 0.31 | 119 | nih.gov |
| [3H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP) | CHO-µ/1 Cells | 0.78 | 1806 | nih.gov |
| [3H]Tyr-D-Ala-Leu-enkephalin ([3H]DALA) | Rat Brain | 0.7 (High Affinity Site) | 60 (High Affinity Site) | osti.gov |
| 5.0 (Low Affinity Site) | 160 (Low Affinity Site) | |||
| [3H]Endomorphin-2 | Rat Brain | ~1.0 | 114.8 | researchgate.net |
Allosteric Modulation of Opioid Receptor Binding (e.g., by Ions, Guanine (B1146940) Nucleotides)
The binding of opioid agonists to their G-protein coupled receptors (GPCRs) is sensitive to allosteric modulators, particularly sodium ions and guanine nucleotides. This modulation is a hallmark of agonist interaction with GPCRs. Research on the dermorphin analog TAPP explicitly demonstrated that its binding to rat brain opioid receptors is modulated by Na+ ions and guanine nucleotides. nih.gov Similarly, for a tritiated endomorphin-2 analog, the presence of both Na+ and the non-hydrolyzable GTP analog Gpp(NH)p led to a decrease in binding affinity. researchgate.net This effect confirms the agonist character of the ligand, as the binding of these allosteric modulators stabilizes the receptor in a low-affinity state for agonists, facilitating the dissociation of the agonist and the activation of the G-protein signaling cascade. The presence of sodium ions and guanine nucleotides in the binding assay environment typically results in an increased Kd value for agonists, reflecting a reduction in binding affinity.
Structural Determinants of Receptor Recognition
The specific sequence and stereochemistry of amino acids in this compound are critical for its conformation and subsequent interaction with opioid receptors.
Role of the N-Terminal Tyrosine in Opioid Receptor Affinity
The N-terminal tyrosine residue is a near-universal feature of opioid peptides and is considered a key pharmacophoric element. mdpi.com Its protonated N-terminal amino group and the phenolic hydroxyl group are critical for high-affinity binding and agonist activity. mdpi.comresearchgate.net The importance of the free amino group is highlighted by findings that N-terminal acetylation of a related tetrapeptide analog resulted in inactivity. pnas.org Structure-activity relationship studies have consistently shown that the N-terminal tyrosine is crucial for the high affinity of opioid peptides. mdpi.com
However, modifications to this residue can enhance potency. For example, dimethylation of the tyrosine's phenolic ring to create 2′,6′-dimethyl-L-tyrosine (Dmt) has been shown to dramatically increase receptor affinity and antinociceptive effects in numerous peptide analogs. pnas.orgunife.it Some research has even questioned the absolute necessity of the tyrosine residue, suggesting its topographical features can be mimicked by other chemical structures, although this remains a less common strategy. nih.gov
Conformation-Activity Relationships Influenced by D-Alanine at Position 2
The substitution of the naturally occurring L-amino acid with a D-Alanine at the second position is a defining feature of the dermorphin family and is critical for its potent biological activity. nih.gov This modification serves two primary purposes. First, it confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's stability. mdpi.com Second, and more importantly, the D-amino acid at position 2 plays a crucial role in orienting the key pharmacophoric residues—the Tyr at position 1 and the Phe at position 3—into the correct spatial arrangement for optimal receptor engagement. dtic.mil
Conformational studies indicate that the presence of a D-amino acid at position 2 favors a trans configuration for the Tyr-D-Ala amide bond. dtic.mil This conformation is believed to be essential for the high µ-receptor activity characteristic of dermorphins, whereas an L-amino acid at this position leads to a significant reduction in bioactivity. dtic.mil The substitution of Glycine (B1666218) with a D-amino acid at this position can also increase µ-receptor affinity. scispace.com Further modifications, such as replacing D-Ala with D-Arg, have been shown to enhance enzymatic resistance while maintaining high affinity. researchgate.net
Impact of Hydroxyproline at Position 4 on Peptide Conformation and Receptor Engagement
While specific studies on the incorporation of 4-hydroxyproline (B1632879) (Hyp) at position 4 of this particular dermorphin analog are scarce, the impact of this substitution can be inferred from research on other position 4 modifications and the known conformational properties of proline and its derivatives. Position 4 in dermorphin analogs is a known site for modifications that can significantly influence receptor affinity and pharmacokinetic properties. For example, replacing the original Glycine with Sarcosine (Sar) or D-Alanine in dermorphin tetrapeptides has been shown to produce analogs with exceptionally strong analgesic activity. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies and Rational Peptide Design
Methodological Approaches for SAR Elucidation
Systematic amino acid scanning is a cornerstone of SAR studies. Alanine scanning (Ala-scan) involves sequentially replacing each amino acid residue of the parent peptide with alanine. spandidos-publications.com Since alanine's methyl side chain is chemically inert and small, this substitution effectively removes the original side chain's contribution, allowing researchers to assess its importance for receptor binding and activation. spandidos-publications.comrsc.org A significant drop in activity upon substitution indicates that the original residue is critical for function. researchgate.net
D-scanning is another powerful technique where L-amino acids at specific positions are replaced with their corresponding D-isomers. This modification probes the stereochemical requirements of the peptide-receptor interaction. The introduction of a D-amino acid can also confer significant resistance to proteolytic degradation by enzymes like aminopeptidases, which are stereospecific for L-amino acids. lifetein.com For many opioid peptides, substituting the glycine (B1666218) at position 2 with a D-alanine has been shown to dramatically increase both stability and analgesic activity. mdpi.commdpi.com
Table 1: Conceptual Example of Alanine Scanning Results for a Hypothetical Parent Peptide This table illustrates the principle of Ala-scanning, showing how substitutions affect receptor binding affinity.
| Substituted Position | Original Residue | Mutant Peptide Sequence | Change in Receptor Affinity (Ki) | Implication |
|---|---|---|---|---|
| 1 | Tyr | Ala -D-Ala-Phe-Hyp-Tyr-NH2 | >1000-fold decrease | Essential for binding |
| 2 | D-Ala | Tyr-Ala -Phe-Hyp-Tyr-NH2 | 10-fold decrease | Contributes to potency/stability |
| 3 | Phe | Tyr-D-Ala-Ala -Hyp-Tyr-NH2 | >500-fold decrease | Essential for binding |
| 4 | Hyp | Tyr-D-Ala-Phe-Ala -Tyr-NH2 | 5-fold decrease | Contributes to conformation/potency |
| 5 | Tyr | Tyr-D-Ala-Phe-Hyp-Ala -NH2 | 50-fold decrease | Important for selectivity/potency |
To identify the shortest possible sequence that retains biological activity, researchers perform truncation and deletion analyses. rsc.org In truncation analysis, amino acids are sequentially removed from the N-terminus and/or C-terminus. This helps to define the core "message" sequence required for receptor activation, as distinct from the "address" sequence which often modulates selectivity. mdpi.commdpi.com For example, SAR analysis of the dimeric opioid peptide biphalin (B1667298) revealed that H-Tyr-D-Ala-Gly-Phe-NH-NH<-Phe is the minimal fragment needed to express the same activity profile as the parent molecule. mdpi.com Deletion analysis involves removing internal residues to understand their contribution to the peptide's structural integrity and function.
Table 2: Conceptual Example of Peptide Truncation Analysis This table demonstrates how terminal truncations can identify the minimal active sequence.
| Peptide Analogue | Sequence | Receptor Affinity (Ki, nM) | Conclusion |
|---|---|---|---|
| Parent Peptide | Tyr-D-Ala-Phe-Hyp-Tyr-NH2 | 1.0 | Full activity |
| C-Terminal Truncation 1 | Tyr-D-Ala-Phe-Hyp-NH2 | 25.0 | C-terminal Tyr is important |
| C-Terminal Truncation 2 | Tyr-D-Ala-Phe-NH2 | 250.0 | Hyp contributes to potency |
| N-Terminal Truncation | D-Ala-Phe-Hyp-Tyr-NH2 | >10,000 | N-terminal Tyr is essential |
| Minimal Active Sequence | Tyr-D-Ala-Phe-Hyp | 25.0 | Core sequence for activity |
Beyond systematic scanning, targeted substitutions with natural or unnatural amino acids are made based on rational design hypotheses. For opioid peptides, the N-terminal tyrosine is almost universally conserved as its phenolic hydroxyl and protonated amino groups are critical for receptor binding. mdpi.com Modifications often focus on other positions to enhance stability and selectivity. For instance, replacing the original Tyr1 with 2',6'-dimethyltyrosine (Dmt) has been shown to improve enzymatic stability and receptor affinity in some analogues. d-nb.info
Derivatization involves chemically modifying the peptide, such as through N-methylation of the peptide backbone or C-terminal amidation. The C-terminal amide (–NH2) present in this compound is a common modification that protects against C-terminal carboxypeptidases and can influence receptor selectivity.
A more advanced technique for probing the conformational requirements of a peptide is β-homo-amino acid (βhAA) scanning. dntb.gov.ua This method involves replacing a standard α-amino acid with its β-homologue, which contains an extra carbon atom in the peptide backbone. This modification alters the spacing of the side chains and the peptide's conformational flexibility, providing detailed insights into the optimal spatial arrangement of pharmacophoric groups for receptor interaction. mdpi.comresearchgate.net
A β2-homo-amino acid scan was performed on the potent µ-selective opioid tetrapeptide TAPP (H-Tyr-d-Ala-Phe-Phe-NH2), which is structurally related to the target compound. mdpi.comnih.gov The results showed that β2-homologation was tolerated at position 4, but substitutions at positions 1 and 3 led to significant decreases in µ-opioid receptor (MOR) affinity. mdpi.comnih.gov Notably, introducing a β2-homo-amino acid at position 2 resulted in a near-complete loss of binding, highlighting the strict conformational constraints at this position. mdpi.comnih.gov
Table 3: Effect of β2-Homo-Amino Acid Scan on the µ-Opioid Receptor Affinity of TAPP Data adapted from studies on TAPP (H-Tyr-d-Ala-Phe-Phe-NH2). mdpi.comnih.gov
| Analogue | Substituted Position | Modification | µ-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|---|
| TAPP (Parent) | - | - | 0.54 |
| 8 | 1 | (S)-β2hTyr | 20.9 |
| 9 | 1 | (R)-β2hTyr | 12.3 |
| 10 | 2 | (S)-β2hD-Ala | >10,000 |
| 11 | 2 | (R)-β2hD-Ala | >10,000 |
| 12 | 3 | (S)-β2hPhe | 114 |
| 13 | 3 | (R)-β2hPhe | 1290 |
| 14 | 4 | (S)-β2hPhe | 0.81 |
| 15 | 4 | (R)-β2hPhe | 0.60 |
Targeted Amino Acid Substitutions and Derivatization
Strategies for Modulating Opioid Receptor Selectivity and Potency
The primary goal of SAR studies on opioid peptides is often to develop analogues with high potency and selectivity for a specific opioid receptor subtype, most commonly the µ-opioid receptor (MOR), which is the primary target for many analgesics. d-nb.info
Based on extensive research on opioid peptides like endomorphins and dermorphins, several key principles have emerged for designing potent MOR agonists. d-nb.infonih.govnih.gov
N-Terminal Tyrosine: The presence of an N-terminal Tyr residue is paramount. Molecular modeling studies show that its protonated amine forms a critical ionic interaction with a highly conserved aspartic acid residue (Asp147) in the binding pocket of the MOR. mdpi.commdpi.com The phenolic ring of Tyr also engages in essential hydrophobic interactions.
Position 2 D-Amino Acid: Incorporating a D-amino acid, such as D-Ala, at the second position is a well-established strategy. It sterically hinders the action of aminopeptidases, thereby increasing the peptide's biological half-life, and it helps to stabilize a specific β-turn conformation that is favorable for MOR binding. mdpi.commdpi.com
Aromatic Residue at Position 3: A hydrophobic, aromatic residue like Phenylalanine (Phe) at position 3 is crucial for high affinity. Its aromatic side chain fits into a specific hydrophobic pocket within the receptor. mdpi.com
Conformational Constraint at Position 4: The residue at the fourth position, such as Proline (Pro) in endomorphins, often induces a turn in the peptide backbone. mdpi.com This turn correctly orients the aromatic rings of Tyr1 and Phe3, allowing them to bind to their respective sub-pockets within the MOR simultaneously. The Hydroxyproline (B1673980) (Hyp) in this compound would be expected to serve a similar role in inducing a specific, rigid conformation.
Hydrophobicity and C-Terminus: The nature of the C-terminal portion of the peptide influences receptor selectivity and potency. Increasing hydrophobicity at the C-terminus can impact biological activity. nih.gov The presence of a C-terminal amide often enhances MOR activity.
Design Considerations for Enhanced Mu-Opioid Receptor Agonism
Terminal Amidation Effects on Receptor Binding
The C-terminal modification of a peptide is a critical determinant of its receptor binding affinity and selectivity. For many opioid peptides, the presence of a C-terminal amide group, as seen in this compound, is essential for high-affinity binding, particularly at the mu (μ) opioid receptor. scielo.org.mxacs.org
The conversion of a C-terminal carboxylate to a carboxamide can significantly reduce the structural flexibility of the peptide and alter its hydrogen bonding potential, leading to enhanced receptor activity. mdpi.com For instance, research on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) and its analogs has demonstrated the importance of the C-terminal amide. A series of analogs where the amide group was replaced with other functionalities (-NHNH₂, -NHCH₃, -N(CH₃)₂, -OCH₃, etc.) showed decreased potency in bioassays compared to the parent peptide, despite some retaining similar binding affinity. researchgate.net This highlights that the amide is crucial for effective receptor activation, not just binding.
Furthermore, replacing the C-terminal amide with a carboxylic acid has been shown to severely reduce receptor binding for numerous neuropeptides. acs.org Studies on morphiceptin-related peptides also found that C-terminal amidation was a "turning point" for μ-opioid receptor specificity. scielo.org.mx The data consistently show that the amidated C-terminus is a key structural feature for the potent bioactivity of many μ-opioid agonists. scielo.org.mxacs.org
| Compound/Analog | Key Modification | Effect on Receptor Binding/Activity | Reference(s) |
| Endomorphin-2 Analogs | Replacement of C-terminal amide with ester or other groups | Decreased potency in functional assays (GPI, MVD). | researchgate.net |
| Linear Tetrapeptide Amide vs. Acid | C-terminal -CONH₂ vs. -COOH | The amide form (Kiμ = 310 nM) showed significantly higher μ-receptor affinity than the acid form (Kiμ = 2000 nM). | acs.org |
| Various Neuropeptides | C-terminal amide vs. carboxylic acid | Replacement of the amide with a carboxylic acid severely reduces receptor binding. | acs.org |
Incorporation of Non-Proteinogenic Amino Acids (e.g., N-methylated, constrained residues)
To enhance receptor selectivity and metabolic stability, non-proteinogenic amino acids are frequently incorporated into peptide sequences. These include N-methylated residues and conformationally constrained amino acids. mdpi.comnih.gov
N-methylation , the addition of a methyl group to the backbone nitrogen of an amino acid, can restrict the peptide's conformational freedom and improve its resistance to proteases. nih.govpnas.org However, its effect on receptor binding is position-dependent. For example, N-methylation of an L-Phe residue at position 2 in a tetrapeptide analog resulted in greatly increased μ-receptor affinity and high μ-selectivity. pnas.org
Constrained amino acids are designed to limit the possible conformations of the peptide backbone or amino acid side chains, thereby "locking" the peptide into a shape that is favorable for binding to a specific receptor subtype. mdpi.comnih.gov Examples include:
4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) : When used to replace the Phe³ residue in a dermorphin (B549996) tetrapeptide (H-Dmt-d-Ala-Phe-Gly-NH₂), Aba analogs showed high affinity and agonist activity at the μ-opioid receptor. acs.org
2',6'-dimethylphenylalanine (Dmp) : Replacing Phe³ in endomorphin-2 with Dmp increased affinity for both μ- and δ-receptors by over 10-fold. nih.gov
Tetrahydroisoquinoline-3-carboxylic acid (Tic) : This constrained analog of Phe has been instrumental in developing highly selective ligands. mdpi.com The peptide H-Dmt-Tic-Phe-Phe-NH₂ (DIPP-NH₂) is a well-known mixed μ-agonist/δ-antagonist. researchgate.net
Conversely, not all constraints are beneficial. Replacing D-Ala² in dermorphin with rigid cyclic beta-amino acids led to a significant decrease in binding to both μ and δ receptors, suggesting that some flexibility at this position is required for optimal interaction. nih.gov
| Parent Peptide | Analog with Non-Proteinogenic Amino Acid | Receptor Affinity Change | Reference(s) |
| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | [Dmp³]Endomorphin-2 | >10-fold increase in μ and δ affinity. | nih.gov |
| Dermorphin Tetrapeptide | H-Dmt-d-Ala-(4R)-Me-Aba-Gly-NH₂ | Subnanomolar affinity for μ-receptor (OPRM). | acs.org |
| Tyr-Phe-Phe-Phe-NH₂ | H-Tyr-(L)-NMePhe-Phe-Phe-NH₂ | Greatly increased μ-receptor affinity and selectivity. | pnas.org |
| Dermorphin | D-Ala² replaced by cyclic β-amino acids | Highly attenuated binding to μ and δ receptors. | nih.gov |
Influence of Aromatic Residues at Specific Positions
The aromatic residues, typically Tyrosine (Tyr) at the N-terminus and Phenylalanine (Phe) or Tryptophan (Trp) at other positions, are recognized as key pharmacophoric elements for opioid receptor interaction. mdpi.com The relative orientation of these aromatic side chains is a critical feature of the opioid pharmacophore. nih.gov
The N-terminal Tyr is almost universally conserved in endogenous opioid peptides and is crucial for activity; its phenolic hydroxyl group is a key interaction point within the receptor binding pocket. mdpi.com However, studies have shown that it can sometimes be mimicked. For instance, replacing Tyr¹ in endomorphin-2 with Dmp (2',6'-dimethylphenylalanine) resulted in an analog that retained significant μ-receptor affinity and potency, despite lacking the phenolic hydroxyl group. nih.gov
The role of other aromatic residues, such as the Phe at position 3, is critical for modulating affinity and selectivity.
In endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) , replacing Phe³ with Dmp enhanced affinity, while replacing Phe⁴ with Dmp significantly reduced μ-receptor affinity, indicating distinct roles for these two consecutive aromatic residues. nih.gov
In dermorphin-based tetrapeptides , replacing the Phe-Gly dipeptide segment with constrained building blocks like 1-Ana-Gly (where 1-Ana is a 4-amino-naphthoazepinone) led to balanced, low nanomolar binding at both μ- and δ-receptors. nih.govresearchgate.net This demonstrates that modifying the aromatic residue at position 3 can tune the selectivity profile.
These findings underscore the principle that receptor selectivity can be finely tuned by introducing specific conformational constraints on the aromatic side chains, which alters their spatial orientation for optimal interaction with different receptor subtypes. nih.gov
Development of Mixed Mu/Delta Opioid Ligands
A significant strategy in modern opioid research is the development of ligands that interact with multiple opioid receptors simultaneously, particularly those with a mixed μ-agonist/δ-agonist or μ-agonist/δ-antagonist profile. nih.gov This approach aims to produce analgesics with improved side-effect profiles, such as reduced tolerance and physical dependence. researchgate.netnih.gov
The rationale is based on the modulatory interactions between μ and δ receptors. For example, δ-receptor antagonists can attenuate the development of tolerance associated with chronic μ-agonist administration. nih.gov
Several peptide analogs based on endomorphin or dermorphin scaffolds have been engineered to possess these mixed profiles:
DIPP-NH₂[Ψ] (H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂) : This prototype pseudopeptide was designed as a mixed μ-agonist/δ-antagonist. It showed subnanomolar binding affinity for both μ and δ receptors and produced potent analgesia with no physical dependence and less tolerance than morphine in animal models. researchgate.net
Biphalin (Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-Tyr) : This dimeric peptide is a potent μ/δ agonist. Structural analysis revealed that the shorter fragment, H-Tyr-D-Ala-Gly-Phe-NH-NH₂, retains good affinity for the μ-receptor but has a 100-fold lower affinity for the δ-receptor, highlighting the importance of the bivalent structure for the mixed profile. mdpi.com
DeNo (Dermorphin-N/OFQ) : This hybrid peptide was designed to be a mixed μ-NOP (Nociceptin/Orphanin FQ receptor) agonist. It demonstrated significantly increased affinity at the μ-receptor compared to its parent dermorphin and also bound with high affinity to the NOP receptor, validating the strategy of creating bivalent ligands to achieve mixed receptor activity. nih.govplos.org
Rational Design for Improved Metabolic Stability
A major hurdle for the therapeutic use of native peptides is their rapid degradation by proteases in the body. nih.gov Rational design strategies are employed to enhance metabolic stability, thereby increasing the peptide's half-life and bioavailability.
Introduction of D-Amino Acids to Enhance Proteolytic Resistance
One of the most effective and widely used strategies to confer resistance to enzymatic degradation is the incorporation of D-amino acids into the peptide sequence. mdpi.comnih.govmdpi.com Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids. scirp.org
The subject compound, this compound, contains a D-Alanine at position 2. This is a classic modification found in highly potent and stable opioid peptides like dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂). annualreviews.org The Tyr-D-Ala sequence is known to be resistant to hydrolysis by aminopeptidases. annualreviews.org The presence of the D-amino acid can also induce a specific turn structure in the peptide, which is crucial for strong and selective binding to opioid receptors. annualreviews.org
Studies have consistently shown that replacing L-amino acids with their D-enantiomers significantly improves peptide stability in plasma and against specific enzymes. mdpi.comscirp.org This strategy is often essential for converting a biologically active peptide into a viable therapeutic candidate.
N-Terminal and C-Terminal Modifications (e.g., Nα-guanidylation, C-terminal amidation)
In addition to incorporating D-amino acids, modifying the N- and C-termini of a peptide can provide significant protection against exopeptidases (aminopeptidases and carboxypeptidases). mdpi.comunicam.it
C-terminal amidation , as discussed previously, not only enhances receptor binding but also blocks degradation by carboxypeptidases, which target the C-terminal carboxylate. unicam.it This modification significantly increases the half-life of many peptides in plasma.
N-terminal modifications are employed to block aminopeptidases. A common strategy is N-terminal acetylation. unicam.it Another powerful modification is Nα-guanidinylation , which involves replacing the N-terminal amino group with a guanidino group. This modification has several advantages:
It mimics the protonated state of the N-terminal amine at physiological pH.
It has been shown to significantly improve metabolic stability. mdpi.com
It can increase lipophilicity and potentially enhance permeability across the blood-brain barrier. mdpi.com
Unexpectedly, N-terminal guanidinylation can also dramatically alter the pharmacological profile of a peptide. For example, converting δ-selective antagonists of the TIPP peptide family into guanidinylated analogs resulted in compounds with δ-partial or full agonist activity. nih.govnih.gov This shows that while terminal modifications are excellent tools for improving stability, they can also have profound and sometimes unpredictable effects on receptor interaction and functional activity. nih.gov Combining N-terminal acetylation and C-terminal amidation has been shown to afford almost complete protection from proteolytic digestion in some cases. unicam.it
Conformational Constraint Strategies
Flexible peptides often adopt multiple conformations in solution, only one of which may be active at the target receptor. Conformational constraint strategies aim to reduce this flexibility and lock the peptide into its bioactive shape, thereby minimizing the entropic penalty of binding and improving potency.
Cyclization is a widely used strategy to impart conformational rigidity to linear peptides. By linking different parts of the peptide, a cyclic structure is formed, which significantly restricts the available conformational space. This can lead to higher receptor affinity and selectivity, as well as increased stability against enzymatic degradation. mdpi.com
In the field of dermorphin analogs, various cyclization methods have been explored. These include:
Side-chain to side-chain cyclization : This involves forming a bridge between the side chains of two amino acid residues. For instance, new families of cyclic opioid peptide analogs based on the Tyr-D-Aaa2-Phe-Aaa4-NH2 sequence have been synthesized where the side chains of residues at positions 2 (e.g., D-Lys, D-Orn) and 4 (e.g., Lys, Orn, Dab) are linked. nih.gov One such analog, containing D-Lys in position 2 and Dab in position 4, was found to be 210 times more potent than [Met]enkephalin in the guinea-pig ileum (GPI) assay. nih.gov
Backbone cyclization : This approach creates a link involving the peptide backbone itself, for example, by connecting an amide nitrogen to another part of the peptide. This has been applied to transform the linear dermorphin analog Tyr-D-Arg-Phe-Sar (TAPS) into active backbone-cyclic peptides with enhanced stability and prolonged analgesic effects in vivo.
Disulfide bridges : In peptides containing cysteine (Cys) residues, a disulfide bond can be formed between two Cys side chains to create a cyclic structure. While effective, this approach has seen reduced activity in some dermorphin analogs. For example, replacing D-Cys with α-hydroxymethylcysteine in a cyclic analog resulted in a significant drop in potency. nih.gov
Theoretical conformational analyses on cyclic dermorphin analogs like H-Tyr-D-Orn-Phe-Asp-NH2 have shown that the constrained ring system acts as a template, maintaining the relative orientation of the crucial exocyclic tyrosine and phenylalanine side chains, which is key for opioid receptor interaction. nih.govnih.gov
| Analog Family | Cyclization Strategy | Key Residues Involved | Resulting Activity | Reference |
| Tyr-D-Aaa-Phe-Aaa-NH2 | Side-chain to side-chain (ureido group) | D-Lys², Dab⁴ | 210x more potent than [Met]enkephalin | nih.gov |
| Tyr-D-Arg-Phe-Sar (TAPS) | Backbone cyclization | D-Arg², Sar⁴ (via N-alkylation) | Prolonged in vivo analgesic activity | |
| Tyr-c[D-Orn-Phe-Asp]-NH2 | Side-chain to side-chain (amide bond) | D-Orn², Asp⁴ | High µ-receptor selectivity | nih.govnih.gov |
An alternative to cyclization is the incorporation of a rigid, non-peptidic scaffold into the peptide sequence. This scaffold acts as a conformational mimic of a specific secondary structure, such as a β-turn, forcing the attached amino acid side chains into a desired spatial arrangement.
One notable example in dermorphin research is the use of the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold. This rigid structure can be inserted into a peptide to mimic a dipeptide unit and induce a specific turn conformation.
Research has shown that introducing the Aba scaffold into the N-terminal tetrapeptide of dermorphin (H-Tyr-D-Ala-Phe-Gly-NH2) can lead to significant shifts in opioid receptor affinity and selectivity. nih.gov In a specific study, novel dermorphin tetrapeptides were developed where the Phe³-Gly⁴ residue was substituted by a constrained Aba³-Gly⁴ peptidomimetic. researchgate.net When combined with other modifications, such as replacing Tyr¹ with the more potent 2',6'-dimethyltyrosine (Dmt) and N-methylation of D-Ala², the resulting analog H-Dmt-NMe-D-Ala-Aba-Gly-NH2 (BVD03) displayed exceptionally high potency with mixed µ/δ opioid agonist properties. researchgate.net This highlights the power of combining scaffold incorporation with other modifications to fine-tune the pharmacological profile of peptide-based drug candidates.
Cyclization Approaches in Peptide Analogs
Computational Chemistry and Molecular Modeling in Peptide Design
Computational methods are indispensable tools in modern drug design, allowing researchers to visualize and analyze molecular interactions at an atomic level. These techniques help in understanding the structural basis of a ligand's activity and in predicting the properties of novel, yet-to-be-synthesized compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and drive biological activity.
For opioid peptides, docking studies are used to model how analogs bind to µ, δ, and κ opioid receptors. For instance, docking analyses of chimeric peptides targeting opioid and nociceptin/orphanin FQ (NOP) receptors have elucidated the structural determinants of their activity. nih.gov In these models, the protonated N-terminal tyrosine of the opioid pharmacophore typically forms a key ionic bond with a conserved aspartate residue (Asp138) in the receptor's binding pocket, while the phenolic side chain forms a hydrogen bond with a nearby histidine (His291). nih.gov
The analysis of docking results for a series of ligands can reveal crucial patterns. It is known from such studies that effective opioid ligands often interact electrostatically with the Asp147 residue of the µ-opioid receptor. nih.gov The mode of binding, rather than just the binding energy, is often the decisive factor for biological effect. nih.gov
Beyond static docking, computational chemistry can predict the inherent conformational preferences and dynamic behavior of peptides in different environments (e.g., in water or a membrane-like environment). Techniques like molecular dynamics (MD) simulations and Monte Carlo methods are used to explore the conformational landscape of a peptide.
These methods have been applied to various dermorphin analogs to understand their structure-activity relationships. For example, a combination of X-ray crystallography and modeling was used to study the conformational features of Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP), a potent and selective µ-receptor agonist. nih.gov The results from both experimental and computational methods indicated a folded backbone stabilized by an intramolecular hydrogen bond. nih.gov
For cyclic dermorphin analogs, the conformational space has been examined using the electrostatically driven Monte Carlo method. nih.gov Combined with NMR data, this allowed each peptide to be described as an ensemble of conformations, which could then be interpreted in relation to their observed opioid activities. nih.gov Such studies on related peptides, like the dermorphin precursor fragment Tyr-D-Ala-Phe-Gly-NH2, have suggested a preference for a type II' β-turn conformation. researchgate.net The presence of proline or hydroxyproline, as in the case of this compound, is known to significantly influence the backbone conformation and the cis-trans isomerization of the preceding peptide bond, adding another layer of complexity and opportunity for rational design. researchgate.net
Pre Clinical Pharmacological and Biological Activities of Tyr D Ala Phe Hyp Tyr Nh2 and Its Analogs
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of opioid peptides is crucial for understanding their receptor affinity and functional activity. This is often assessed using isolated tissue bioassays and cellular signaling assays.
Bioassays on Isolated Smooth Muscle Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Bioassays on isolated smooth muscle preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), are standard methods for characterizing the activity of opioid agonists. The GPI is rich in µ-opioid receptors, while the MVD contains a mixed population of µ, δ, and κ-opioid receptors. The inhibitory effect of opioid peptides on the electrically stimulated contractions of these tissues provides a measure of their potency and receptor selectivity.
Dermorphin (B549996) itself exhibits a potent depressive action on the electrically stimulated contractions of both GPI and MVD preparations. researchgate.net Research on dermorphin analogs provides insight into how structural modifications, such as the inclusion of a hydroxyproline (B1673980) (Hyp) residue, can influence activity.
A study on novel glycosylated [Lys⁷]-dermorphin analogues investigated the biological potency of these compounds in GPI preparations. nih.gov The non-glycosylated parent peptide, [Hyp⁶,Lys⁷]-dermorphin, was used as a reference. The biological potency of these analogs was compared to that of the potent µ-opioid receptor agonist, dermorphin. nih.gov It was found that glucosylation of the Hyp⁶ residue in [Hyp⁶,Lys⁷]-dermorphin reduced its potency by approximately 15 times compared to the non-glycosylated parent peptide. nih.gov This suggests that modifications at the Hyp position can significantly impact the interaction with the µ-opioid receptor.
Table 1: Relative Potency of a [Hyp⁶,Lys⁷]-dermorphin Analog in the Guinea Pig Ileum (GPI) Bioassay
| Compound | Modification | Relative Potency (Compared to parent peptide) |
| [Hyp(βGlc)⁶,Lys⁷]-dermorphin | Glucosylation of Hyp⁶ | ~15 times less potent |
While specific data for Tyr-D-Ala-Phe-Hyp-Tyr-NH2 in the MVD assay is not available, the potent activity of dermorphin in this preparation suggests that its analogs would likely exhibit activity, with the specific potency depending on the structural modifications. researchgate.net
Cellular Signaling Pathway Activation Assays (e.g., G-protein Activation)
Opioid receptors are a class of G protein-coupled receptors (GPCRs). researchgate.net The binding of an agonist to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G proteins. researchgate.net This activation is a critical step in the signal transduction cascade. Assays measuring G-protein activation, such as the [³⁵S]GTPγS binding assay, are used to determine the efficacy of a ligand as an agonist.
While no direct G-protein activation data exists for this compound, studies on other dermorphin and endomorphin analogs provide relevant insights. For instance, the dermorphin tetrapeptide analog amidino-TAPA (Nα-amidino-Tyr-d-Arg-Phe-β-Ala) has been shown to have a very high affinity for µ-opioid receptors. ruixibiotech.com Another dermorphin analog, LENART01, acted as a potent and full agonist at the human µ-opioid receptor in a [³⁵S]GTPγS binding assay. researcher.life
Interestingly, research on glycosylated endomorphin-2 analogs, which involved conjugating glucose to a hydroxyproline (Hyp) residue, resulted in the abolishment of µ-opioid receptor binding affinity and agonist activity. This finding underscores the critical role of the chemical structure at and around the Hyp residue in receptor activation.
In Vivo Assessment of Central Nervous System Effects in Animal Models
The in vivo effects of opioid peptides, particularly their antinociceptive and analgesic properties, are evaluated in animal models to assess their therapeutic potential.
Antinociceptive and Analgesic Potency in Rodents
The antinociceptive effects of opioid peptides are commonly assessed in rodents using tests such as the tail-flick and hot-plate assays. Dermorphin is known to produce a potent antinociceptive effect. researcher.life
Studies on the [Hyp⁶,Lys⁷]-dermorphin analog have provided in vivo data on its analgesic potency using the tail-flick test in rats. nih.gov The analgesic potency of this analog, along with its glycosylated counterparts, was tested. The glucosylated hydroxyproline-containing analogue, [Hyp(βGlc)⁶,Lys⁷]-dermorphin, was found to be 8–10 times less active than the parent [Hyp⁶,Lys⁷]-dermorphin. nih.gov However, a notable finding was that the analgesic effect of the glucosylated analog lasted significantly longer. nih.gov
Table 2: In Vivo Analgesic Activity of a [Hyp⁶,Lys⁷]-dermorphin Analog
| Compound | Relative Analgesic Potency | Duration of Action |
| [Hyp(βGlc)⁶,Lys⁷]-dermorphin | 8-10 times less active than parent peptide | Significantly longer |
Other dermorphin tetrapeptide analogs, such as those containing a D-Arg² residue, have demonstrated very potent and long-lasting antinociceptive activity following various routes of administration due to their high resistance to enzymatic degradation. researcher.life For example, Tyr-d-Arg-Phe-sarcosine (TAPS), a µ-selective tetrapeptide analog of dermorphin, induced sustained antinociception in rats at very low doses administered intracerebroventricularly.
Modulation of Neurotransmitter Systems in the Brain
Opioid peptides exert their effects by modulating the release of various neurotransmitters in the brain. The activation of µ-opioid receptors can lead to the release of other endogenous opioid peptides. For instance, the spinal antinociception induced by the µ-opioid receptor selective peptide amidino-TAPA is partially mediated by the release of endogenous opioid peptides in the spinal cord. ruixibiotech.com This release is a direct consequence of the stimulation of µ-opioid receptors. ruixibiotech.com Furthermore, some dermorphin tetrapeptide analogs may have distinct antinociceptive profiles that involve the activation of different µ-opioid receptor splice variants, which are insensitive to traditional µ-opioid agonists like morphine. nih.gov
Investigation of Extraneural Biological Activities
While the primary focus of opioid peptide research is often on their central nervous system effects, they can also exhibit biological activities outside of the nervous system. For example, dermorphin has been noted to potentially affect pulmonary ventilation and pituitary hormone release. ruixibiotech.com However, specific data on the extraneural biological activities of this compound or its close analogs are not currently available in the scientific literature.
Endocrine System Modulation (e.g., Prolactin Secretion Regulation)
Dermorphin and its analogs exert significant influence over the endocrine system, with notable effects on pituitary hormone secretion. Studies in healthy human subjects have shown that intravenous administration of dermorphin leads to a marked increase in the plasma levels of prolactin (PRL), growth hormone (GH), and thyrotropin (TSH). nih.gov Conversely, it has been found to decrease plasma cortisol levels. nih.gov
The stimulation of prolactin release is a particularly pronounced effect. In one study involving female volunteers, dermorphin infusion elevated plasma prolactin from a mean basal level of 17.3 ± 2.2 ng/ml to a peak of 135 ± 25 ng/ml. oup.com This effect is mediated through the activation of μ-opioid receptors, as pre-treatment with the opioid antagonist naloxone (B1662785) completely suppresses the prolactin response. nih.govnih.gov The proposed mechanism involves action at the hypothalamic level, as dermorphin did not affect prolactin secretion from isolated pituitary cells in one rat study, suggesting an indirect action rather than a direct one on the pituitary gland. oup.com This aligns with the understanding that hypothalamic dopamine (B1211576) tonically inhibits prolactin secretion, a pathway that can be modulated by opioid peptides. clevelandclinic.org
| Hormone | Effect of Dermorphin Administration | Reference |
| Prolactin (PRL) | Significant Increase | nih.govoup.comnih.gov |
| Growth Hormone (GH) | Significant Increase | nih.gov |
| Thyrotropin (TSH) | Significant Increase | nih.gov |
| Cortisol | Significant Decrease | nih.gov |
| Adrenocorticotropic Hormone (ACTH) | Small Decrease | nih.gov |
| Aldosterone | Small Increase | nih.gov |
Effects on Other Peripheral Systems (if supported by research, e.g., gastrointestinal modulation via opioid receptors)
The activation of peripheral opioid receptors by dermorphin analogs leads to significant effects, particularly within the gastrointestinal (GI) system. Opioid mu-receptor (MOR) agonists are known to decrease GI transit and secretion. taylorandfrancis.com In in vitro studies using guinea pig ileum preparations, dermorphin has demonstrated exceptionally high potency, proving to be 40-60 times more potent than morphine. oup.com This potent activity on enteric neurons, which express μ-opioid binding sites, contributes to the modulation of gastrointestinal motility. oup.comscielo.org.mx
Beyond the GI tract, dermorphin has been shown to affect the renal system. Research indicates that the route of administration can lead to divergent effects; for instance, local administration of dermorphin into the renal artery of rats induced diuresis, whereas central administration resulted in antidiuresis. frontiersin.org
Pre-clinical Pharmacokinetic Investigations
The therapeutic potential of peptide-based compounds is often limited by their pharmacokinetic properties, including metabolic stability and ability to cross biological barriers. mdpi.com
In Vitro and In Vivo Metabolic Stability in Biological Milieu (e.g., Plasma, Brain Homogenates)
A defining feature of the dermorphin peptide family is its enhanced stability against enzymatic degradation, which is largely attributed to the presence of a D-amino acid at position 2. ontosight.ai Modifications to the peptide structure have been explored to further improve this stability. For example, replacing D-Ala² with D-Arg² has been shown to make tetrapeptide analogs more resistant to enzymatic metabolism. researchgate.net
Studies on various analogs have quantified this stability. For instance, the cyclic analog H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 showed significant stability in rat brain homogenate. mdpi.comresearchgate.net Other research has provided half-life data for different analogs, with one endomorphin analog, Tyr-D-Ala-Trp-Phe-NH2, having a half-life of 88 minutes in brain homogenates and over 300 minutes in serum. ingentaconnect.com This resistance to degradation by peptidases in plasma and other biological fluids is a critical factor for maintaining in vivo activity.
| Analog | Biological Milieu | Stability Finding | Reference |
| Tyr-D-Ala-Trp-Phe-NH₂ | Rat Brain Homogenate | t½ = 88 ± 2.12 min | ingentaconnect.com |
| Tyr-D-Ala-Trp-Phe-NH₂ | Mouse Serum | t½ > 300 min | ingentaconnect.com |
| Tyr-c(D-Lys-Phe-Phe-Asp)-NH₂ | Rat Brain Homogenate | 94.65 ± 0.13% remaining after 30 min | ingentaconnect.com |
Blood-Brain Barrier Permeation Studies in Animal Models
A significant hurdle for centrally acting peptides is their limited ability to penetrate the blood-brain barrier (BBB). mdpi.comnih.gov While peptides generally exhibit poor BBB permeation due to factors like hydrophilicity and charge, some dermorphin analogs have shown an ability to cross into the central nervous system. nih.gov
For example, the dermorphin analog TAPA (H-Tyr-D-Arg-Phe-β-Ala-OH) was found to have an in vivo BBB permeation influx rate of 0.265 µL/(min·g of brain) in mice, which suggests the involvement of a specific transport system. researchgate.net Similarly, the cyclic analog H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 produced antinociceptive effects after intravenous administration, indicating that it was able to cross the BBB to some degree. mdpi.comresearchgate.net Strategies to improve BBB transit, such as increasing lipophilicity through halogenation of amino acid side chains, have been investigated for related opioid peptides. ingentaconnect.com
Comparative Efficacy and Potency Against Reference Opioid Agonists
Dermorphin and its analogs are distinguished by their exceptionally high potency and efficacy as μ-opioid receptor agonists, often surpassing that of reference opioids like morphine. Structure-activity relationship studies have consistently highlighted this superior activity.
In bioassays, dermorphin's potency is significantly greater than that of other endogenous and standard opioids. For example, in the guinea pig ileum bioassay, dermorphin is reported to be 40-60 times more potent than morphine and 18 times more potent than β-endorphin. oup.com In the mouse vas deferens assay, it is approximately 40 times more potent than morphine. oup.com Synthetic analogs have also been developed that show potent antinociceptive activity greater than morphine. researchgate.net This high efficacy is linked to their high affinity and selectivity for the μ-opioid receptor. researchgate.netscielo.org.mx
| Compound | Bioassay | Potency Relative to Morphine (=1) | Reference |
| Dermorphin | Guinea Pig Ileum | 40-60x | oup.com |
| Dermorphin | Mouse Vas Deferens | ~40x | oup.com |
| Dermorphin | Guinea Pig Ileum | 18x more potent than β-endorphin | oup.com |
| Dermorphin | Guinea Pig Ileum | 50-70x more potent than Met-enkephalin | oup.com |
| Dermorphin N-terminal tetrapeptide analogs (with D-Arg²) | Antinociception | >1x | researchgate.net |
Future Research Directions and Translational Perspectives for Tyr D Ala Phe Hyp Tyr Nh2
The pentapeptide Tyr-D-Ala-Phe-Hyp-Tyr-NH2, an analog of β-casomorphin, represents a significant scaffold in the exploration of opioid receptor ligands. usbio.netbiolead.com.cn Its unique structure, featuring a D-alanine at position 2 and a hydroxyproline (B1673980) at position 4, provides a foundation for future research aimed at developing novel therapeutics. The following sections outline key areas for future investigation, focusing on translating fundamental research into clinical applications.
Q & A
Q. How should researchers ethically prioritize conflicting findings about Tyr-D-Ala-Phe-Hyp-Tyr-NH₂’s off-target effects?
- Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate follow-up studies. Disclose all data transparently, including negative results, in preprints or supplementary materials. Engage in peer discussions via conferences to reconcile contradictions before final publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
